Cas no 956252-54-3 (1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide)

1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a specialized sulfonamide derivative with a unique molecular structure combining a butoxybenzenesulfonyl group and a substituted pyrazole core. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, owing to its sulfonamide functionality, which is often associated with bioactive properties. The presence of both aromatic and aliphatic substituents enhances its versatility in chemical modifications. Its stability under standard conditions and compatibility with various reaction conditions make it suitable for further derivatization. The compound's structural features suggest potential applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.
1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide structure
956252-54-3 structure
商品名:1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
CAS番号:956252-54-3
MF:C22H27N3O5S2
メガワット:477.596883058548
CID:6635995
PubChem ID:16300339

1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質

名前と識別子

    • AKOS002050704
    • 1-(4-butoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide
    • 1-((4-butoxyphenyl)sulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
    • 956252-54-3
    • CCG-191761
    • Z237523254
    • 1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
    • SR-01000910397
    • SR-01000910397-1
    • F2066-0198
    • インチ: 1S/C22H27N3O5S2/c1-5-6-16-30-20-12-14-21(15-13-20)31(26,27)25-18(3)22(17(2)23-25)32(28,29)24(4)19-10-8-7-9-11-19/h7-15H,5-6,16H2,1-4H3
    • InChIKey: PUADCTIEELZCEU-UHFFFAOYSA-N
    • ほほえんだ: S(C1C(C)=NN(C=1C)S(C1C=CC(=CC=1)OCCCC)(=O)=O)(N(C)C1C=CC=CC=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 477.13921332g/mol
  • どういたいしつりょう: 477.13921332g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 794
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 115Ų

1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
BA74828-2mg
1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
956252-54-3
2mg
$214.00 2023-12-29
A2B Chem LLC
BA74828-4mg
1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
956252-54-3
4mg
$227.00 2023-12-29
A2B Chem LLC
BA74828-3mg
1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
956252-54-3
3mg
$222.00 2023-12-29
A2B Chem LLC
BA74828-1mg
1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
956252-54-3
1mg
$204.00 2024-05-20

1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide 関連文献

1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamideに関する追加情報

Comprehensive Overview of 1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide (CAS No. 956252-54-3)

1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a specialized organic compound with a unique molecular structure, combining a pyrazole core with sulfonamide and benzenesulfonyl functional groups. This compound, identified by CAS No. 956252-54-3, has garnered attention in pharmaceutical and agrochemical research due to its potential applications as an intermediate or active ingredient. Its structural complexity and functional diversity make it a subject of interest for researchers exploring novel bioactive molecules.

The compound's sulfonamide moiety is particularly noteworthy, as this group is frequently found in drugs with antibacterial, anti-inflammatory, or diuretic properties. Meanwhile, the pyrazole ring contributes to its stability and potential pharmacological activity. Recent studies have highlighted the growing demand for sulfonamide derivatives in drug discovery, aligning with trends in personalized medicine and targeted therapies. Researchers are actively investigating similar compounds for their potential in addressing antibiotic resistance, a critical global health challenge.

From a synthetic chemistry perspective, 1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide represents an interesting case study in heterocyclic chemistry. The incorporation of both butoxy and phenyl groups enhances its lipophilicity, potentially improving membrane permeability in biological systems. This characteristic has led to increased interest in its structure-activity relationships, particularly in the context of small molecule drug development and medicinal chemistry optimization strategies.

The compound's potential applications extend beyond pharmaceuticals. In material science, its unique combination of aromatic and heterocyclic components suggests possible uses in advanced functional materials or as a building block for supramolecular architectures. Recent advancements in green chemistry have also prompted investigations into more sustainable synthesis routes for such complex molecules, addressing the growing demand for environmentally friendly production methods in the chemical industry.

Analytical characterization of CAS No. 956252-54-3 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for verifying the compound's purity and structure, especially given the increasing regulatory requirements for chemical substances in research and development. The compound's stability under various conditions is another area of active investigation, with implications for its storage, handling, and potential formulation.

In the context of current research trends, this compound aligns with several hot topics in chemical biology, including the development of selective enzyme inhibitors and allosteric modulators. The presence of multiple functional groups in 1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide offers numerous possibilities for structural modification, making it a versatile scaffold for structure-activity relationship studies. Such investigations are particularly relevant in the era of computational drug design and virtual screening approaches.

The commercial availability of 956252-54-3 through specialty chemical suppliers has facilitated its use in various research applications. However, researchers emphasize the importance of proper characterization when working with such compounds, as subtle structural variations can significantly impact biological activity. This consideration is especially critical in light of increasing quality standards in preclinical research and the reproducibility crisis affecting some areas of scientific investigation.

Looking forward, the scientific community anticipates continued interest in 1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide and related structures. As drug discovery paradigms evolve toward more complex molecular architectures, compounds combining multiple pharmacophores like this one may play increasingly important roles. Current research directions include exploring its potential in combination therapies and investigating its physicochemical properties in greater detail to inform future applications.

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